Ala-Ala-OMe

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |

InChI |

InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)/t4-,5-/m0/s1 |

InChI Key |

LNLRCQQTGATDQI-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to L-Alanyl-L-alanine Methyl Ester: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Alanyl-L-alanine methyl ester, a dipeptide derivative of significant interest in peptide chemistry and related research fields. This document outlines its chemical structure, physicochemical properties, a proposed synthetic pathway, and standard protocols for its characterization.

Core Properties and Structure

L-Alanyl-L-alanine methyl ester is a dipeptide composed of two L-alanine residues, with the C-terminus protected as a methyl ester. This modification is common in peptide synthesis to prevent unwanted side reactions at the carboxyl group.

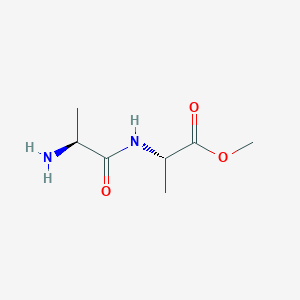

Chemical Structure:

Caption: Chemical structure of L-Alanyl-L-alanine methyl ester.

Physicochemical Data:

The following table summarizes the key quantitative data for L-Alanyl-L-alanine methyl ester.

| Property | Value | Reference |

| CAS Number | 24326-09-8 | [1] |

| Molecular Formula | C₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Exact Mass | 174.10044 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | - |

Synthesis of L-Alanyl-L-alanine Methyl Ester

The synthesis of L-Alanyl-L-alanine methyl ester typically involves a peptide coupling reaction between an N-terminally protected L-alanine and L-alanine methyl ester, followed by the removal of the protecting group.

Proposed Synthetic Workflow:

A common laboratory-scale synthesis follows the workflow illustrated below, employing solution-phase peptide synthesis techniques.[2]

Caption: Workflow for the synthesis of L-Alanyl-L-alanine methyl ester.

Experimental Protocol: Peptide Coupling and Deprotection

This protocol is a generalized procedure for the synthesis of the target compound.

Part A: Coupling Reaction

-

Preparation: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Neutralize with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) to obtain the free amine.

-

Activation: In a separate flask, dissolve N-Boc-L-alanine (1.0 eq), a coupling reagent such as HBTU (1.0 eq), and an additive like HOBt (1.0 eq) in DMF.[3] Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the activated N-Boc-L-alanine solution to the free amine solution of L-alanine methyl ester.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-Alanyl-L-alanine methyl ester.

Part B: Deprotection

-

Cleavage: Dissolve the crude N-Boc protected dipeptide ester from Part A in DCM.

-

Reaction: Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product, L-Alanyl-L-alanine methyl ester, can be purified by chromatography or crystallization.

Characterization and Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Characterization Workflow:

Caption: General workflow for the characterization of the final product.

Expected Spectroscopic Data

While specific experimental spectra for L-Alanyl-L-alanine methyl ester are not widely published, the following characteristics can be anticipated based on its structure.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons. - Two distinct doublet signals for the α-methyl (-CHCH₃) protons. - Two distinct quartet or multiplet signals for the α-protons (-CHCH₃). - A broad signal for the amide proton (-NH-). - A signal for the primary amine protons (-NH₂). |

| ¹³C NMR | - A signal around 52 ppm for the methyl ester carbon (-OCH₃). - Two distinct signals for the α-methyl carbons. - Two distinct signals for the α-carbons. - Two distinct signals for the carbonyl carbons (amide and ester), typically in the 170-175 ppm range. |

| Mass Spec. (ESI-MS) | - Expected [M+H]⁺ ion at m/z = 175.11. - Potential sodium adduct [M+Na]⁺ at m/z = 197.09. |

Experimental Protocols for Characterization

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis High-performance liquid chromatography is a standard method for assessing the purity of peptides.

-

Column: C18 analytical column (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 214 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Analysis: Inject the sample and integrate the peak area to determine purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Assign the observed chemical shifts, multiplicities, and coupling constants to the corresponding protons and carbons in the molecule's structure.

C. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak ([M+H]⁺) and compare it with the calculated exact mass of the compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the distinct biological activities or associated signaling pathways for L-Alanyl-L-alanine methyl ester itself. Its primary role is often as a synthetic intermediate or a model dipeptide in biochemical and pharmaceutical research. Further investigation is required to elucidate any specific biological functions.

References

Navigating the Solubility of Ala-Ala-OMe in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide methyl ester, L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe). In the absence of extensive publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document serves as a practical resource for researchers. It offers a theoretical assessment of this compound's solubility based on its physicochemical properties, detailed experimental protocols for determining its solubility, and best practices for data presentation. This guide is intended to empower researchers and drug development professionals to effectively work with this compound by providing a systematic approach to understanding and quantifying its solubility in various organic media.

Introduction: The Solubility Challenge with Small Peptides

The solubility of peptides is a critical parameter in numerous applications, from peptide synthesis and purification to their use in drug formulation and biochemical assays.[1] Small peptides like this compound, while seemingly simple, can exhibit complex solubility behaviors that are highly dependent on the solvent environment. Factors such as the peptide's amino acid composition, length, and the presence of protecting groups, as well as the solvent's polarity and hydrogen bonding capacity, all play a crucial role.[2][3]

Theoretical Assessment of this compound Solubility

A theoretical prediction of a peptide's solubility can be derived from its structure and physicochemical properties.[5]

Physicochemical Properties of this compound:

| Property | Value/Description |

| Molecular Formula | C₇H₁₄N₂O₃ |

| Amino Acid Composition | Two Alanine (Ala) residues |

| N-terminus | Free amine (-NH₂) |

| C-terminus | Methyl ester (-OMe) |

| Overall Charge at Neutral pH | +1 (due to the N-terminal amine) |

Predictive Solubility Analysis:

The solubility of a peptide is largely influenced by its polarity and the nature of its amino acid side chains. Alanine possesses a small, non-polar methyl side chain. Peptides with a high content of non-polar amino acids are often more soluble in organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Given the presence of the peptide backbone with its capacity for hydrogen bonding and the free N-terminal amine, this compound is expected to exhibit reasonable solubility in polar protic solvents like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for a wide range of peptides, including those with hydrophobic residues. Therefore, this compound is predicted to be readily soluble in DMSO and DMF. Acetonitrile, being less polar, may offer moderate solubility.

-

Non-Polar Solvents (e.g., Dichloromethane, Chloroform): Due to the polar nature of the peptide backbone and the free amine, the solubility of this compound in non-polar solvents is expected to be limited.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, experimental determination of solubility is essential. Below are detailed protocols for two common methods.

Method 1: UV-Visible Spectrophotometry

This method is suitable for peptides that possess a chromophore (e.g., tryptophan, tyrosine, or a chromophoric protecting group). For peptides like this compound that lack a strong intrinsic UV chromophore, a derivatization step or use of a peptide bond-specific assay would be necessary. Alternatively, this method is highly applicable if a chromophoric tag is introduced.

Principle: The concentration of a dissolved peptide in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a standard curve for quantification.

Materials:

-

This compound

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

-

-

Generation of a Standard Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a standard curve. Determine the linear range of the assay.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each organic solvent in separate vials.

-

Tightly cap the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Centrifuge the saturated solutions at high speed to pellet the undissolved peptide.

-

Carefully collect the supernatant.

-

-

Absorbance Measurement and Concentration Determination:

-

Dilute the supernatant with the respective solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant.

-

Use the standard curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Method 2: Nephelometry (Turbidimetric Solubility Assay)

This method is particularly useful for high-throughput screening of peptide solubility and does not require the peptide to have a chromophore.

Principle: The solubility is determined by identifying the concentration at which a peptide begins to precipitate out of solution, leading to an increase in turbidity. This cloudiness is measured by a nephelometer or a plate reader capable of measuring light scattering.

Materials:

-

This compound

-

Selected organic solvents

-

Nephelometer or plate reader with turbidity measurement capabilities

-

96-well plates

-

Multichannel pipette

-

Vortex mixer

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the this compound stock solution with the organic solvent being tested. This will create a range of concentrations.

-

-

Incubation:

-

Incubate the plate for a set period (e.g., 2-24 hours) at a constant temperature to allow for any precipitation to occur.

-

-

Turbidity Measurement:

-

Measure the turbidity of each well using a nephelometer. The instrument detects scattered light from suspended particles.

-

-

Data Analysis:

-

Plot the turbidity reading against the peptide concentration.

-

The concentration at which a significant increase in turbidity is observed above the baseline is considered the kinetic solubility limit.

-

Data Presentation: Quantifying this compound Solubility

To facilitate comparison and analysis, all experimentally determined solubility data should be presented in a clear and structured format.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Class | Solubility (mg/mL) at 25°C | Solubility (mM) at 25°C | Observations |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Clear solution, slight haze] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Forms a gel at high conc.] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Readily soluble] |

| Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble with warming] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Limited solubility] |

| Dichloromethane (DCM) | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

| Chloroform | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

| [Other Solvents] |

Note: This table is a template for researchers to populate with their own experimental data.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of experimental procedures.

References

Stability and Storage of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe), a dipeptide methyl ester of significant interest in pharmaceutical and biochemical research. Understanding the stability profile of this compound is critical for ensuring its integrity and reproducibility in experimental settings and for the development of stable pharmaceutical formulations. This document outlines the primary degradation pathways, presents stability data under various conditions, and details the experimental protocols for stability assessment.

Core Stability Profile

This compound, like other peptide esters, is susceptible to degradation through several pathways, primarily hydrolysis of the methyl ester and cleavage of the amide bond. The rate of degradation is significantly influenced by pH, temperature, and the presence of enzymatic activity.

Chemical Stability

The primary non-enzymatic degradation pathways for this compound in aqueous solutions are:

-

Ester Hydrolysis: The methyl ester group is prone to hydrolysis, yielding L-Alanyl-L-Alanine (Ala-Ala) and methanol. This reaction is catalyzed by both acid and base.

-

Amide (Peptide) Bond Hydrolysis: The peptide bond between the two alanine residues can be cleaved, resulting in the formation of L-Alanine methyl ester and L-Alanine. This process is generally slower than ester hydrolysis under typical conditions.

Due to a lack of specific kinetic data for this compound in the public domain, data from a structurally similar dipeptide, L-Alanyl-L-Glutamine (Ala-Gln), is presented as an illustrative example of dipeptide stability. For Ala-Gln, maximum stability in aqueous solution was observed at approximately pH 6.0.[1] The degradation followed pseudo-first-order kinetics.[1]

Enzymatic Degradation

In biological systems or in the presence of enzymatic contaminants, this compound can be rapidly degraded by proteases and esterases, which catalyze the hydrolysis of the peptide and ester bonds, respectively.

Quantitative Stability Data

Table 1: Illustrative pH-Dependent Degradation of a Dipeptide (Ala-Gln) in Aqueous Solution at 40°C [1]

| pH | Pseudo-first-order rate constant (k) (days⁻¹) | Half-life (t₁/₂) (days) |

| 2.0 | 0.115 | 6.0 |

| 4.0 | 0.023 | 30.1 |

| 6.0 | 0.010 | 69.3 |

| 8.0 | 0.046 | 15.1 |

| 10.0 | 0.230 | 3.0 |

Table 2: Illustrative Temperature Dependence of a Dipeptide's (Ala-Gln) Stability at pH 6.0 [1]

| Temperature (°C) | Predicted Shelf-life (t₉₀) |

| 4 | > 10 years |

| 25 | 5.3 years |

| 40 | 7.1 months |

Recommended Storage Conditions

Based on the general stability of peptides and amino acid derivatives, the following storage conditions are recommended for this compound to minimize degradation.

Table 3: Recommended Storage Conditions for this compound

| Form | Condition | Recommended Temperature | Duration | Notes |

| Solid (Powder) | Long-term | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture. |

| Short-term | 2-8°C | Months | Keep desiccated. | |

| Solution in Organic Solvent (e.g., DMSO, Ethanol) | Long-term | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Short-term | -20°C | Up to 1 month | Ensure the solvent is anhydrous. | |

| Aqueous Solution | Short-term | 2-8°C | Not recommended for more than one day | Prone to rapid hydrolysis. Prepare fresh before use. |

Degradation Pathways and Mechanisms

The primary degradation pathways of this compound are hydrolysis of the ester and amide linkages.

Signaling Pathway of Degradation

Experimental Protocols

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

The following protocol is a representative example for the development and validation of a stability-indicating HPLC method for a dipeptide.

Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.

Materials and Equipment:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Reference standards for this compound, Ala-Ala, and L-Alanine

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphate buffer components

-

pH meter

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Buffer A (e.g., 0.1 M phosphate buffer, pH 3.0) and Buffer B (e.g., Acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Experimental Workflow for Forced Degradation:

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the solution and solid this compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the validated stability-indicating HPLC method.

-

Degradant Identification: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development outcomes. The primary degradation routes are hydrolysis of the ester and amide bonds, which are influenced by pH and temperature. For optimal stability, this compound should be stored in a solid form at low temperatures and protected from moisture. Solutions, particularly aqueous ones, should be prepared fresh. The use of a validated stability-indicating HPLC method is essential for accurately monitoring the stability of this compound and for characterizing its degradation profile. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this dipeptide.

References

L-Alanyl-L-alanine Methyl Ester: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, L-Alanyl-L-alanine methyl ester (Ala-Ala-OMe) presents a versatile dipeptide for various applications in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of its commercial availability, synthesis, and potential biological significance.

This dipeptide ester, with the CAS number 24326-09-8, is a derivative of the natural amino acid L-alanine. Its structure, featuring a methyl-esterified C-terminus, can enhance its hydrophobicity and cell permeability compared to its free-acid counterpart, L-Alanyl-L-alanine. This property makes it a valuable tool in studying peptide transport and metabolism.

Commercial Availability and Specifications

While not as commonly listed as its protected precursors or the single amino acid ester L-Alanine methyl ester hydrochloride, L-Alanyl-L-alanine methyl ester is available from a select number of specialized chemical suppliers. Researchers seeking to procure this compound should reference the CAS number 24326-09-8 to ensure the correct product. Quantitative data from suppliers is often limited; however, typical specifications are outlined below.

| Property | Typical Specification |

| CAS Number | 24326-09-8[1] |

| Molecular Formula | C₇H₁₄N₂O₃[1] |

| Molecular Weight | 174.20 g/mol [1] |

| Purity | ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of L-Alanyl-L-alanine Methyl Ester

The synthesis of L-Alanyl-L-alanine methyl ester typically involves the coupling of two L-alanine moieties, with appropriate protection and deprotection steps. A common strategy is the deprotection of an N-terminally protected precursor.

Experimental Protocol: Deprotection of N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester

One documented method for the synthesis of L-Alanyl-L-alanine methyl ester involves the removal of a benzyloxycarbonyl (Z) protecting group from the corresponding protected dipeptide.[1]

Materials:

-

N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester (Z-Ala-Ala-OMe)

-

Hydrogen bromide (HBr) in glacial acetic acid

-

Anhydrous ether

-

Glacial acetic acid

Procedure:

-

Dissolve N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester in a minimal amount of glacial acetic acid.

-

Add a solution of hydrogen bromide in glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, precipitate the product by the addition of anhydrous ether.

-

Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield L-Alanyl-L-alanine methyl ester hydrobromide.

-

For the free base, subsequent neutralization and purification steps would be required.

Below is a workflow diagram illustrating the synthesis of L-Alanyl-L-alanine methyl ester via the deprotection of its N-Boc protected precursor, a commonly used alternative protecting group.

Potential Biological Roles and Applications

While specific research on the biological activity of L-Alanyl-L-alanine methyl ester is limited, the functions of related dipeptides and the impact of C-terminal esterification provide insights into its potential applications.

Dipeptides can exhibit distinct physiological properties compared to their constituent amino acids. They can act as antioxidants, and their transport and metabolism are of significant interest in nutrition and drug delivery. The methyl esterification of the C-terminus increases the hydrophobicity of the peptide, which can enhance its ability to cross cellular membranes. This modification is a strategy employed in the design of peptide-based drugs to improve their bioavailability.[2]

The workflow for investigating the biological activity of a novel dipeptide ester like L-Alanyl-L-alanine methyl ester would typically involve a series of in vitro and in vivo studies.

References

An In-depth Technical Guide to the Purity Analysis of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe) by Thin-Layer Chromatography (TLC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for assessing the purity of the dipeptide methyl ester, Ala-Ala-OMe, using Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective, and versatile analytical technique ideal for monitoring reaction progress, identifying impurities, and confirming the purity of synthesized peptides.[1][2][3]

Principle of TLC for Peptide Analysis

Thin-Layer Chromatography separates compounds based on the principle of differential adsorption and partitioning. The separation occurs between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[1][4]

In the context of this compound analysis:

-

Stationary Phase: A polar adsorbent like silica gel is used.

-

Mobile Phase: A solvent system is chosen to move up the plate via capillary action.

-

Separation: The sample mixture is spotted at the bottom of the plate. As the mobile phase ascends, it carries the sample components with it. Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus travel a shorter distance. Less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate.

This compound, a dipeptide ester, possesses moderate polarity. Its purity is determined by the presence or absence of spots corresponding to potential impurities, which will have different polarities and therefore different migration rates.

Potential Impurities in this compound Synthesis

The purity profile of this compound is contingent on its synthetic route. Common impurities may arise from incomplete reactions or side reactions. Potential impurities include:

-

Unreacted Starting Materials: Such as N-protected alanine (e.g., Boc-Ala-OH or Z-Ala-OH) and alanine methyl ester (H-Ala-OMe).

-

Hydrolysis Product: The corresponding dipeptide acid, L-Alanyl-L-Alanine (Ala-Ala), formed by the hydrolysis of the methyl ester.

-

Byproducts of Coupling: Impurities formed by the activating agents used during peptide bond formation.

-

Insertion or Deletion Peptides: Although less common in simple dipeptide synthesis, impurities like β-alanine-containing peptides can sometimes be introduced from contaminated starting materials.

-

Diketopiperazines: Cyclized dipeptides that can form as a side product, particularly when deprotecting a dipeptide methyl ester.

The logical relationship for TLC separation is based on the relative polarity of these compounds.

Caption: Principle of TLC separation based on polarity.

Experimental Protocol: TLC Analysis of this compound

This section provides a detailed, step-by-step methodology for performing the TLC analysis.

Materials and Reagents

-

TLC Plates: Silica gel 60 F254 plates.

-

Sample: Synthesized this compound.

-

Standards: (If available) Pure this compound, Alanine methyl ester, Boc/Z-Alanine, Ala-Ala.

-

Mobile Phase Solvents: n-Butanol, Glacial Acetic Acid, Deionized Water. A classic mobile phase for amino acids and peptides is a mixture of these solvents.

-

Sample Solvent: Methanol or Ethanol.

-

Developing Chamber: A glass tank with a lid.

-

Spotting: Glass capillary tubes.

-

Visualization Reagent: Ninhydrin solution (e.g., 0.2 g ninhydrin in 100 mL ethanol or butanol).

-

Equipment: Pencil, ruler, forceps, hot plate or heat gun.

Experimental Workflow

The entire experimental process, from preparation to analysis, follows a systematic workflow.

Caption: Experimental workflow for TLC purity analysis.

Detailed Procedure

-

Chamber Preparation: Pour the prepared mobile phase (e.g., n-Butanol:Acetic Acid:Water in a 4:1:1 v/v/v ratio) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover with the lid and let it equilibrate for 15-20 minutes.

-

Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark faint "lanes" for each sample to be spotted.

-

Sample Preparation: Prepare a dilute solution of the crude this compound product (approx. 1 mg/mL) in a volatile solvent like methanol. Prepare solutions of any available standards at a similar concentration.

-

Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line in its designated lane. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase concentration.

-

Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase. Cover the chamber and allow the solvent front to ascend the plate undisturbed.

-

Completion and Drying: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

Visualization: In a well-ventilated fume hood, spray the dried plate evenly with the ninhydrin solution. Gently heat the plate with a heat gun or on a hot plate at approximately 100-110°C for 5-10 minutes. Amino-containing compounds will appear as colored spots, typically purple or pink.

-

Analysis: Circle the visible spots with a pencil. Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally yield a single spot. The presence of multiple spots indicates impurities.

Data Presentation and Interpretation

The Rf value is a key parameter for identifying compounds. However, it is dependent on the specific experimental conditions (mobile phase, stationary phase, temperature). The table below provides exemplary data for the analysis of a hypothetical crude this compound sample.

| Compound | Expected Polarity | Exemplary Rf Value | Expected Appearance with Ninhydrin |

| Ala-Ala (Hydrolysis Product) | Very High | 0.15 - 0.25 | Purple Spot |

| Alanine Methyl Ester (Start Mat.) | High | 0.30 - 0.40 | Purple Spot |

| This compound (Product) | Moderate | 0.50 - 0.60 | Purple Spot |

| Diketopiperazine (Side Product) | Low | 0.75 - 0.85 | No color (lacks a primary amine) |

| Boc-Ala-OH (Start Mat.) | High | 0.35 - 0.45 | No color (N-protected) |

Interpretation:

-

A single, strong spot in the expected Rf range for this compound (e.g., ~0.55) indicates a high degree of purity.

-

A faint spot at a lower Rf (e.g., ~0.20) could indicate the presence of the hydrolyzed Ala-Ala dipeptide.

-

A spot with an Rf value corresponding to a starting material indicates an incomplete reaction.

-

Spots that do not stain with ninhydrin would require alternative visualization methods (e.g., UV light if the compound is UV-active, or a more general stain like potassium permanganate) to be detected.

References

An In-depth Technical Guide to L-Alanyl-L-alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-alanine methyl ester is a dipeptide derivative composed of two L-alanine amino acid residues with a methyl ester protecting group at the C-terminus. Its primary role in scientific research and development is as a chemical intermediate and a building block in peptide synthesis. This guide provides a summary of the available technical information for L-Alanyl-L-alanine methyl ester, with a focus on its chemical properties, synthesis, and applications in further research. Due to the limited availability of in-depth biological studies on the unprotected form of this dipeptide ester, this guide also references its hydrochloride salt and N-protected derivatives where relevant.

Chemical and Physical Properties

Quantitative data for L-Alanyl-L-alanine methyl ester is sparse in the literature. However, data for its more commonly supplied hydrochloride salt is available and provides a useful reference for researchers.

| Property | Data | Reference |

| Compound Name | L-Alanyl-L-alanine methyl ester hydrochloride | [1] |

| Synonyms | Ala-Ala-OMe·HCl, Methyl di-alanine hydrochloride | [1] |

| CAS Number | 41036-19-5 (for hydrochloride salt); 24326-09-8 (for free base) | [1] |

| Molecular Formula | C₇H₁₄N₂O₃·HCl | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| Appearance | White powder | |

| Purity | ≥ 98% (by TLC) | |

| Storage Conditions | 0-8°C |

Experimental Protocols

Detailed experimental protocols for the direct biological application of L-Alanyl-L-alanine methyl ester are not widely published. Its primary utility is in the synthesis of more complex peptides. Below is a generalized experimental workflow for its synthesis.

Synthesis of L-Alanyl-L-alanine Methyl Ester

The synthesis of L-Alanyl-L-alanine methyl ester typically involves the coupling of an N-protected L-alanine with L-alanine methyl ester, followed by the deprotection of the N-terminus. A common approach is solution-phase peptide synthesis.

A General Protocol for the Synthesis of N-Protected L-Alanyl-L-alanine Methyl Ester:

-

Preparation of Reactants:

-

Dissolve N-protected L-alanine (e.g., Boc-L-alanine or Cbz-L-alanine) and a coupling agent (e.g., HATU, HBTU, or DCC) in an appropriate aprotic solvent (e.g., DMF or DCM).

-

In a separate flask, dissolve L-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine) in the same solvent to neutralize the hydrochloride and free the amine.

-

-

Coupling Reaction:

-

Slowly add the solution of L-alanine methyl ester to the solution of activated N-protected L-alanine.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected dipeptide ester.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Deprotection to Yield L-Alanyl-L-alanine Methyl Ester:

The final step is the removal of the N-terminal protecting group. The method depends on the protecting group used:

-

Boc Group Removal: Treat the N-Boc-protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Cbz Group Removal: Perform catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Following deprotection and appropriate work-up, L-Alanyl-L-alanine methyl ester is obtained, often as its corresponding salt (e.g., TFA or hydrochloride salt), which can be used directly in subsequent reactions or neutralized.

Applications in Research and Development

The primary application of L-Alanyl-L-alanine methyl ester is as an intermediate in the synthesis of larger peptides and peptidomimetics for various research purposes, including:

-

Drug Discovery: As a component of more complex peptide-based drugs.

-

Biochemical Research: In studies of protein structure, function, and interactions.

-

Materials Science: In the synthesis of peptide-based polymers and biomaterials. For instance, poly(N-acryloyl-L-alanyl-L-alanine methyl ester) has been synthesized and investigated for its potential in forming nanoparticles.

While L-Alanyl-L-alanine methyl ester itself is not known to have specific biological activity or be involved in cell signaling, it serves as a crucial building block for creating molecules with such properties.

Visualizations

L-Alanyl-L-alanine methyl ester is a valuable dipeptide derivative for synthetic chemistry, particularly in the construction of larger, more complex peptide structures. While in-depth data on its biological activity and role in signaling pathways are not currently available, its utility as a building block is well-established. Researchers utilizing this compound should refer to the properties of its hydrochloride salt for handling and storage information and employ standard peptide synthesis protocols for its incorporation into target molecules. Further research into the biological effects of this and similar small dipeptide esters could reveal novel applications.

References

Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanyl-L-alanine methyl ester (Ala-Ala-OMe) is a dipeptide derivative of alanine, a fundamental amino acid. Dipeptides and their esters are crucial building blocks in peptide synthesis and serve as important subjects in the study of peptide structure and function. Understanding the spectroscopic properties of such compounds is essential for their identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery and proteomics. This technical guide presents a summary of the available spectroscopic data for L-alanyl-L-alanine methyl ester hydrochloride, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for L-alanyl-L-alanine methyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 1H | α-H (C-terminal Ala) |

| ~3.9 | Quartet | 1H | α-H (N-terminal Ala) |

| 3.74 | Singlet | 3H | O-CH₃ |

| ~1.5 | Doublet | 3H | β-CH₃ (C-terminal Ala) |

| ~1.4 | Doublet | 3H | β-CH₃ (N-terminal Ala) |

| Broad Signal | Singlet | 3H | NH₃⁺ |

| Broad Signal | Singlet | 1H | Amide N-H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broad signals for the amine and amide protons are due to exchange with the solvent and quadrupole effects.

Table 2: ¹³C NMR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride [1]

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Ester) |

| ~170 | C=O (Amide) |

| ~52 | O-CH₃ |

| ~50 | α-C (C-terminal Ala) |

| ~49 | α-C (N-terminal Ala) |

| ~18 | β-C (C-terminal Ala) |

| ~17 | β-C (N-terminal Ala) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for L-alanine methyl ester hydrochloride are presented below.

Table 3: IR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Strong, Broad | N-H stretch (Amine salt), C-H stretch |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1560 | Medium | N-H bend (Amide II) |

| ~1210 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For L-alanyl-L-alanine methyl ester, the expected molecular ion peak in electrospray ionization (ESI) would correspond to the protonated molecule [M+H]⁺.

Table 4: Mass Spectrometry Data for L-Alanyl-L-Alanine Methyl Ester

| m/z | Ion |

| 175.11 | [M+H]⁺ |

| 197.09 | [M+Na]⁺ |

Note: The molecular weight of the free base (C₇H₁₄N₂O₃) is 174.20 g/mol .

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of L-alanyl-L-alanine methyl ester hydrochloride.

Synthesis of L-Alanyl-L-Alanine Methyl Ester Hydrochloride

This protocol describes a standard procedure for dipeptide synthesis using a carbodiimide coupling agent.

-

Preparation of N-terminally protected Alanine:

-

Dissolve L-alanine in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) while maintaining the temperature at 0 °C.

-

Stir the mixture overnight at room temperature.

-

Acidify the aqueous layer with HCl and extract the product (Cbz-Ala-OH) with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Coupling Reaction:

-

Dissolve Cbz-Ala-OH (1 equivalent), L-alanine methyl ester hydrochloride (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Cbz-Ala-Ala-OMe.

-

-

Deprotection:

-

Dissolve the Cbz-Ala-Ala-OMe in methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Add one equivalent of hydrochloric acid.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain L-alanyl-L-alanine methyl ester hydrochloride as a solid.

-

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a ~10 mg/mL solution of the synthesized L-alanyl-L-alanine methyl ester hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range.

-

Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

References

The Pivotal Role of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe) in Advancing Dipeptide Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe), a dipeptide derivative, serves as a important tool in a variety of scientific disciplines, including biochemistry, pharmacology, and materials science. Its defined chemical structure and reactivity make it an ideal model for studying peptide conformation, enzymatic kinetics, and the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in dipeptide research. We present detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its application in the laboratory.

Chemical and Physical Properties

This compound is the methyl ester of the dipeptide formed from two L-alanine residues. The presence of the methyl ester group at the C-terminus blocks the carboxylate, preventing zwitterion formation and modifying its chemical reactivity and physical properties compared to the free dipeptide.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate | --INVALID-LINK-- |

| CAS Number | 24326-09-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General laboratory knowledge |

| Solubility | Soluble in water and polar organic solvents | General laboratory knowledge |

Synthesis of this compound

The synthesis of this compound typically involves the coupling of two protected L-alanine residues, followed by the esterification of the C-terminus and subsequent deprotection. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Solution-Phase Synthesis of L-Alanyl-L-Alanine Methyl Ester

This protocol describes a general method for the synthesis of this compound starting from N-protected L-alanine and L-alanine methyl ester.

Materials:

-

N-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-Ala-OH (1 equivalent), HOBt (1 equivalent), and L-alanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TEA or DIPEA (2.2 equivalents) dropwise to neutralize the hydrochloride and facilitate the coupling reaction.

-

Add DCC (1.1 equivalents) to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification of Boc-Ala-Ala-OMe:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-Ala-Ala-OMe in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Remove the solvent and excess TFA under reduced pressure to yield the crude this compound as a TFA salt.

-

-

Final Purification:

-

The crude product can be further purified by recrystallization or by conversion to the hydrochloride salt and subsequent recrystallization.

-

Role in Dipeptide Conformational Studies

This compound and its derivatives are frequently used as model systems to study the conformational preferences of dipeptides. The alanine residue, with its small methyl side chain, allows for the exploration of the fundamental backbone torsional angles (phi, ψ) without significant steric hindrance from the side chain. These studies are crucial for understanding the principles of protein folding and for the design of peptidomimetics with defined secondary structures.

Conformational Analysis using Ramachandran Plots

Computational methods, such as density functional theory (DFT), are employed to generate Ramachandran plots, which map the conformational energy landscape of the dipeptide as a function of its φ and ψ angles. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide through-space distance constraints (via Nuclear Overhauser Effect, NOE) that help validate the computed low-energy conformations.

Methodological & Application

Application Notes and Protocols for Ala-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the assembly of long or aggregation-prone peptide sequences can be challenging, often leading to low yields and purification difficulties. One effective strategy to circumvent these issues is fragment condensation, where short, protected peptide fragments are coupled on the solid support. The use of C-terminally protected dipeptides, such as Alanine-Alanine-Methyl Ester (Ala-Ala-OMe), in a fragment condensation approach can be advantageous. The methyl ester group protects the C-terminus of the dipeptide fragment during coupling, preventing unwanted side reactions. This approach allows for the introduction of two amino acid residues in a single coupling step, which can improve the overall efficiency of the synthesis, particularly for sequences containing repeating motifs.

These application notes provide a detailed overview and protocols for the utilization of this compound in solid-phase peptide synthesis via a fragment condensation strategy.

Principle of On-Resin Fragment Condensation with this compound

The core principle involves the synthesis of a peptide chain on a solid support up to a certain point. Subsequently, the N-terminus of the resin-bound peptide is deprotected and then coupled with the this compound dipeptide fragment. The methyl ester of the dipeptide must be saponified to a carboxylic acid prior to activation and coupling. This process is illustrated in the workflow diagram below. This method is particularly useful for introducing Ala-Ala motifs within a larger peptide sequence, which can be common in various bioactive peptides and proteins.

Experimental Workflow for On-Resin Fragment Condensation

Caption: Workflow for SPPS fragment condensation using this compound.

Data Presentation

Table 1: Coupling Efficiency of Fmoc-Ala-Ala-OH to a Resin-Bound Peptide

| Resin-Bound Peptide Sequence (N-terminus) | Coupling Reagent | Additive | Coupling Time (h) | Coupling Efficiency (%) | Reference |

| H-Gly-Val-Phe-Resin | DIC | HOBt | 4 | 92 | Illustrative Data |

| H-Leu-Pro-Gly-Resin | HBTU | HOBt | 2 | 95 | Illustrative Data |

| H-Ser(tBu)-Tyr(tBu)-Resin | HATU | HOAt | 2 | 97 | Illustrative Data |

| H-Ile-Asn(Trt)-Gln(Trt)-Resin | PyBOP | HOAt | 3 | 94 | Illustrative Data |

Note: The data presented in this table is illustrative and based on typical results obtained in solid-phase fragment condensation reactions. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Comparison of Cleavage Cocktails for a Model Peptide Synthesized via Fragment Condensation

| Model Peptide Sequence | Cleavage Cocktail | Cleavage Time (h) | Crude Purity (%) | Reference |

| H-Ala-Ala-Gly-Val-Phe-OH | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 85 | Illustrative Data |

| H-Ala-Ala-Gly-Val-Phe-OH | TFA/EDT/H₂O (94:2.5:2.5) | 2 | 83 | Illustrative Data |

| H-Ala-Ala-Leu-Pro-Gly-OH | Reagent K | 3 | 88 | Illustrative Data |

Note: The data in this table is for illustrative purposes. The choice of cleavage cocktail and time should be optimized for each specific peptide.

Experimental Protocols

Protocol 1: Saponification of Fmoc-Ala-Ala-OMe

Objective: To hydrolyze the methyl ester of Fmoc-Ala-Ala-OMe to the corresponding carboxylic acid (Fmoc-Ala-Ala-OH) for subsequent activation and coupling.

Materials:

-

Fmoc-Ala-Ala-OMe

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve Fmoc-Ala-Ala-OMe (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Ala-Ala-OH as a white solid.

Protocol 2: On-Resin Fragment Condensation of Fmoc-Ala-Ala-OH

Objective: To couple the prepared Fmoc-Ala-Ala-OH fragment to the N-terminus of a peptide chain assembled on a solid support.

Materials:

-

N-terminally deprotected peptide-resin

-

Fmoc-Ala-Ala-OH (from Protocol 1)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vial, dissolve Fmoc-Ala-Ala-OH (3 equivalents relative to resin loading), HOBt or HOAt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate the mixture for 10-15 minutes at room temperature.

-

Drain the DMF from the swelled resin.

-

Add the pre-activated Fmoc-Ala-Ala-OH solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

-

If the coupling is incomplete after 4 hours, a recoupling can be performed with a fresh solution of activated dipeptide.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the subsequent Fmoc deprotection and continuation of the peptide synthesis.

Protocol 3: Cleavage and Deprotection

Objective: To cleave the final peptide from the solid support and remove all side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen gas stream or vacuum desiccator

Procedure:

-

Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

-

Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

-

Allow the peptide to precipitate at -20°C for at least 30 minutes.

-

Pellet the peptide by centrifugation and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

In the context of SPPS, logical relationships primarily pertain to the sequence of chemical reactions and their dependencies. The following diagram illustrates the logical flow of decisions and actions during the fragment condensation process.

Application Notes and Protocols for Liquid-Phase Synthesis of Tripeptides using Ala-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-phase peptide synthesis (LPPS) remains a cornerstone in the production of peptides, particularly for shorter sequences and large-scale manufacturing. It offers advantages in terms of scalability, purification of intermediates, and cost-effectiveness over solid-phase synthesis for certain applications. This document provides a detailed guide for the synthesis of a model tripeptide, specifically focusing on the elongation of the dipeptide L-alanyl-L-alanine methyl ester (H-Ala-Ala-OMe) with an N-terminally protected amino acid.

The protocols herein describe a representative synthesis of Boc-L-Phenylalanyl-L-alanyl-L-alanine methyl ester (Boc-Phe-Ala-Ala-OMe). This process involves two key steps: the deprotection of the N-terminal Boc group of a dipeptide methyl ester and the subsequent coupling of an N-protected amino acid to the resulting dipeptide amine. The methodologies and data presented can be adapted for the synthesis of various tripeptides with the general structure X-Ala-Ala-OMe.

Data Presentation

The following tables summarize the materials required and representative yields for the key steps in the synthesis of Boc-Phe-Ala-Ala-OMe.

Table 1: Materials and Reagents

| Reagent | Purpose | Supplier Example |

| Boc-Ala-Ala-OMe | Starting dipeptide | Custom Synthesis |

| Trifluoroacetic Acid (TFA) | Boc deprotection reagent | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | Solvent | Fisher Scientific |

| Diethyl ether, anhydrous | Precipitation of deprotected amine salt | VWR Chemicals |

| Boc-L-Phenylalanine (Boc-Phe-OH) | N-protected amino acid for coupling | Chem-Impex |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent | AAPPTEC |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant | Biosynth |

| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | Extraction solvent | Fisher Scientific |

| 1 M Hydrochloric acid (HCl) | Aqueous wash solution | VWR Chemicals |

| Saturated sodium bicarbonate (NaHCO₃) solution | Aqueous wash solution | Fisher Scientific |

| Saturated sodium chloride (NaCl) solution (brine) | Aqueous wash solution | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Drying agent | Sigma-Aldrich |

| Silica Gel (230-400 mesh) | Stationary phase for column chromatography | Sorbent Technologies |

Table 2: Representative Yields and Purity for the Synthesis of Boc-Phe-Ala-Ala-OMe

| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 1. Boc Deprotection of Boc-Ala-Ala-OMe | H-Ala-Ala-OMe·TFA | >95 (quantitative) | ~98 |

| 2. Coupling of Boc-Phe-OH with H-Ala-Ala-OMe | Boc-Phe-Ala-Ala-OMe | 80 - 90 | >97 (after chromatography) |

Note: Yields and purity are representative and can vary based on reaction scale, purity of reagents, and specific experimental conditions.

Experimental Protocols

Protocol 1: N-Terminal Boc Deprotection of Boc-Ala-Ala-OMe

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the dipeptide methyl ester.

Materials:

-

Boc-Ala-Ala-OMe

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve Boc-Ala-Ala-OMe (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a clean, dry round-bottom flask.

-

Cool the flask to 0 °C in an ice bath with stirring.

-

Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[1]

-

Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

-

To the resulting oil, add cold, anhydrous diethyl ether to induce precipitation of the TFA salt of the dipeptide amine (H-Ala-Ala-OMe·TFA).

-

Isolate the solid product by filtration or centrifugation.

-

Wash the solid with fresh, cold diethyl ether to remove any organic impurities.

-

Dry the final product under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Liquid-Phase Coupling of Boc-Phe-OH with H-Ala-Ala-OMe

This protocol details the coupling of an N-protected amino acid to the deprotected dipeptide methyl ester using the DCC/HOBt method.[2][3][4][5]

Materials:

-

H-Ala-Ala-OMe·TFA (from Protocol 1)

-

Boc-L-Phenylalanine (Boc-Phe-OH)

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl, saturated NaHCO₃, and brine solutions

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization of the Amine Salt:

-

Suspend H-Ala-Ala-OMe·TFA (1.0 equivalent) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add DIPEA (1.1 equivalents) dropwise and stir for 15-20 minutes at 0 °C. The mixture should become a clear solution containing the free dipeptide amine.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

-

Coupling Reaction:

-

To the activated Boc-Phe-OH mixture, add the solution of H-Ala-Ala-OMe (from step 1).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tripeptide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected tripeptide, Boc-Phe-Ala-Ala-OMe.

-

Visualizations

Experimental Workflow

The overall workflow for the liquid-phase synthesis of the tripeptide is depicted below.

Caption: Workflow for the liquid-phase synthesis of Boc-Phe-Ala-Ala-OMe.

Logical Relationship of Synthesis Steps

The logical progression of the synthesis involves sequential deprotection and coupling steps.

Caption: Logical flow of the tripeptide synthesis process.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Ala-Ala-OMe: A Comparative Study of Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the peptide bond is a fundamental reaction in chemical and pharmaceutical sciences, underpinning the synthesis of peptides and proteins for therapeutic and research purposes. The choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral amino acid precursors. This document provides a detailed comparison of several common coupling reagents for the synthesis of the model dipeptide L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe).

This application note offers a comprehensive overview of various coupling reagents, presenting their performance data in a comparative table. Detailed experimental protocols for the synthesis of this compound using these reagents are provided to enable researchers to select the most appropriate method for their specific needs. Furthermore, diagrams illustrating the experimental workflow and the chemical logic of the coupling reaction are included to facilitate a deeper understanding of the processes.

Comparison of Coupling Reagents for Dipeptide Synthesis

The selection of a coupling reagent is a critical parameter in peptide synthesis, influencing reaction efficiency, time, and the purity of the final product. The following table summarizes the performance of several widely used coupling reagents in the synthesis of dipeptides. It is important to note that yields and racemization levels can vary based on the specific peptide sequence, protecting groups, and reaction conditions. The data presented here is a synthesis of results from multiple studies on dipeptide synthesis and serves as a comparative overview.[1][2][3][4]

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) | Racemization Potential |

| HATU | HOAt | DIPEA | DMF | 30 - 60 | >95 | Very Low[5] |

| HBTU | HOBt | DIPEA | DMF | 30 - 60 | ~95 | Low |

| PyBOP | HOBt | DIPEA | DMF | 30 - 120 | ~95 | Low |

| T3P® | - | DIPEA | EtOAc | 5 - 30 | >90 | Very Low |

| EDC/HOBt | HOBt | DIPEA/NMM | DCM/DMF | 60 - 240 | 80 - 90 | Low to Moderate |

Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), T3P®: Propylphosphonic Anhydride, EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, EtOAc: Ethyl acetate.

Experimental Protocols

The following protocols describe the solution-phase synthesis of N-protected this compound. For these examples, N-tert-butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) are used as the N-terminal protecting groups.

Protocol 1: Synthesis of Boc-Ala-Ala-OMe using HATU

This protocol outlines the coupling of Boc-L-Alanine with L-Alanine methyl ester hydrochloride using HATU.

Materials:

-

Boc-L-Alanine

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component: Dissolve H-Ala-OMe·HCl (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: To the solution from step 2, add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C to pre-activate the carboxylic acid. Add the solution of the amine component from step 1 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide, Boc-Ala-Ala-OMe.

Protocol 2: Synthesis of Z-Ala-Ala-OMe using HBTU

This protocol details the coupling of Z-L-Alanine with L-Alanine methyl ester hydrochloride using HBTU.

Materials:

-

Z-L-Alanine

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

HBTU

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Amine Component: Suspend H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir until the solid dissolves completely.

-

Activation and Coupling: In a separate flask, dissolve Z-L-Alanine (1.0 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF. Add this solution to the amine component solution from step 1. Add DIPEA (2.0 eq) to the reaction mixture. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion of the reaction, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to yield pure Z-Ala-Ala-OMe.

Protocol 3: Synthesis of Boc-Ala-Ala-OMe using PyBOP

This protocol describes the use of PyBOP for the coupling of Boc-L-Alanine and L-Alanine methyl ester.

Materials:

-

Boc-L-Alanine

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

PyBOP

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate (EtOAc)

-

10% aqueous citric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Boc-L-Alanine (1.0 equivalent) and H-Ala-OMe·HCl (1.1 equivalents) in DCM or DMF.

-

Addition of Base: Add DIPEA (2.75 equivalents) to the solution to neutralize the hydrochloride salt and to act as a base for the coupling reaction.

-